molecular formula C25H30N6O5 B8539332 (S)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide

(S)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide

Cat. No.: B8539332
M. Wt: 494.5 g/mol
InChI Key: QJTLLKKDFGPDPF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BAY 1082439 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that BAY 1082439 is an orally bioavailable compound, indicating that its synthesis involves steps to ensure its stability and bioavailability . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Properties

Molecular Formula

C25H30N6O5

Molecular Weight

494.5 g/mol

IUPAC Name

N-[8-[(2S)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m0/s1

InChI Key

QJTLLKKDFGPDPF-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@H](CN5CCOCC5)O

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Origin of Product

United States

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